7-bromo-5-nitro-1H-indole
Overview
Description
7-Bromo-5-nitro-1H-indole is a chemical compound that is part of the indole family . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of 7-Bromo-5-nitro-1H-indole consists of an indole ring which is substituted at the 7th position with a bromine atom and at the 5th position with a nitro group . The molecular formula is C8H5BrN2O2 .Scientific Research Applications
Cancer Research
Indole derivatives have been studied for their potential in treating various types of cancer cells due to their ability to interact with biological targets within the body .
Microbial Treatment
Some indole derivatives show activity against microbes, which could be useful in developing new antibiotics or treatments for microbial infections .
Anti-inflammatory and Analgesic Applications
Compounds containing the indole nucleus have been evaluated for their in vivo anti-inflammatory and analgesic activities, which could lead to new pain management drugs .
HIV Treatment
Indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents through molecular docking studies .
Plant Hormone Research
Indole-3-acetic acid, a derivative of indole produced by the degradation of tryptophan in higher plants, plays a significant role in plant growth and development .
Synthesis of Bioactive Compounds
Indoles serve as versatile building blocks in cycloaddition reactions, leading to the creation of a wide array of potentially bioactive compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . More research is needed to elucidate the specific interactions of 7-bromo-5-nitro-1H-indole with its targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 7-bromo-5-nitro-1H-indole would depend on its specific targets and mode of action.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 7-bromo-5-nitro-1H-indole could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
7-bromo-5-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOZTUJVYCOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397478 | |
Record name | 7-bromo-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-nitro-1H-indole | |
CAS RN |
87240-07-1 | |
Record name | 7-Bromo-5-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromo-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.